Methyl [1-(4-methoxybenzyl)piperidin-4-yl]acetate hydrochloride
Description
Systematic International Union of Pure and Applied Chemistry Name and Structural Formula
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is methyl 2-{1-[(4-methoxyphenyl)methyl]piperidin-4-yl}acetate hydrochloride. This nomenclature reflects the hierarchical structural organization of the molecule, beginning with the methyl ester functionality and progressing through the piperidine ring system to the terminal methoxybenzyl substituent. The structural complexity is evident in the multiple functional groups present within the molecule, including the ester linkage, the tertiary amine within the piperidine ring, and the aromatic ether functionality in the benzyl substituent.
The structural formula can be represented through multiple chemical notation systems, each providing specific insights into the molecular architecture. The Simplified Molecular Input Line Entry System representation is COC(=O)CC1CCN(CC1)Cc1ccc(cc1)OC.Cl, which demonstrates the connectivity pattern between atoms and clearly shows the hydrochloride salt formation. The International Chemical Identifier string provides a standardized representation: InChI=1S/C16H23NO3.ClH/c1-19-15-5-3-14(4-6-15)12-17-9-7-13(8-10-17)11-16(18)20-2;/h3-6,13H,7-12H2,1-2H3;1H. This notation system explicitly separates the organic cation from the chloride anion, indicating the salt nature of the compound.
Properties
IUPAC Name |
methyl 2-[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3.ClH/c1-19-15-5-3-14(4-6-15)12-17-9-7-13(8-10-17)11-16(18)20-2;/h3-6,13H,7-12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNNWATVZSXVCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCC(CC2)CC(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection and Functionalization of Piperidine Nitrogen
- The nitrogen of the piperidine ring is often protected using tert-butyloxycarbonyl (Boc) groups to prevent side reactions during subsequent steps. For example, 4-piperidone hydrochloride is reacted with dimethyl dicarbonate in aqueous acetone with sodium bicarbonate to yield N-tertbutyloxycarbonyl-4-piperidone with high yield (~91-93%).
Introduction of the 4-Methoxybenzyl Group
- The 1-(4-methoxybenzyl) substituent can be introduced via alkylation of the piperidine nitrogen or through reductive amination using 4-methoxybenzaldehyde and the piperidine intermediate under reductive conditions (e.g., sodium borohydride or catalytic hydrogenation). This step is critical to ensure selective substitution at the nitrogen without affecting the piperidine ring integrity.
Formation of the Acetate Ester at the 4-Position
- The acetate group at the 4-position is introduced by esterification of the corresponding 4-hydroxymethyl or 4-carboxylate intermediate. Methyl acetate or methyl chloroacetate can be used as esterifying agents under basic or acidic catalysis.
Deprotection and Hydrochloride Salt Formation
- After the functional groups are installed, the Boc protecting group is removed typically by treatment with trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent such as dichloromethane. The free amine is then converted to the hydrochloride salt by reaction with hydrochloric acid gas or aqueous HCl to yield the final Methyl [1-(4-methoxybenzyl)piperidin-4-yl]acetate hydrochloride.
Detailed Stepwise Preparation (Based on Patent CN106432232A and Related Literature)
Research Findings and Analytical Data
NMR Spectroscopy : Proton NMR confirms the presence of methoxybenzyl protons, piperidine ring protons, and methyl acetate signals. For example, 1H NMR (400 MHz, CDCl3) shows characteristic signals at δ 3.7 ppm (methoxy), δ 2.8-3.5 ppm (piperidine ring), and δ 3.6 ppm (methyl ester).
Yield Optimization : Reaction conditions such as temperature control during reductive amination and esterification significantly affect yield and purity. Lower temperatures (<30°C) during reduction prevent over-reduction or side reactions.
Purification : Crude products are purified by recrystallization from ethyl acetate/methanol mixtures or by chromatographic techniques to achieve high purity suitable for pharmaceutical applications.
Comparative Table of Key Preparation Parameters
| Parameter | Typical Conditions | Impact on Product |
|---|---|---|
| Protection agent | Dimethyl dicarbonate | High yield Boc protection |
| Reductive amination | NaBH4, catalytic hydrogenation | Selective N-substitution |
| Esterification agent | Methyl chloroacetate | Efficient ester formation |
| Deprotection | TFA in CH2Cl2 or HCl | Clean removal of Boc group |
| Salt formation | HCl gas or aqueous HCl | Stable hydrochloride salt |
Scientific Research Applications
Antiviral Activity
Methyl [1-(4-methoxybenzyl)piperidin-4-yl]acetate hydrochloride has been investigated for its potential antiviral properties, particularly against Hepatitis C Virus (HCV). Research indicates that compounds within the piperidine class exhibit significant antiviral activity. A study demonstrated that derivatives of piperidine, including those similar to this compound, could inhibit HCV replication effectively, suggesting a pathway for therapeutic development against viral infections .
Inflammation Modulation
Recent studies have highlighted the role of piperidine derivatives in modulating inflammatory responses. This compound has been explored as a potential NLRP3 inflammasome inhibitor. Research findings suggest that structural modifications of this compound can lead to enhanced anti-inflammatory activity, making it a candidate for treating inflammatory diseases .
Neuropharmacology
The compound's structural features indicate potential applications in neuropharmacology. Piperidine derivatives have been studied for their effects on neurotransmitter systems, particularly in the context of anxiety and depression. The ability to modulate these systems suggests that this compound could be explored as a treatment for mood disorders .
Table 1: Summary of Biological Activities
Synthesis and Derivatives
The synthesis of this compound involves multiple steps, typically starting from commercially available piperidine derivatives. The synthetic pathways often include:
- Formation of the piperidine ring.
- Introduction of the methoxybenzyl group.
- Acetate formation followed by hydrochloride salt formation.
Synthetic Route Example
A typical synthetic route may involve:
- Formation of Piperidine Derivative : Reacting appropriate benzyl halides with piperidine under basic conditions.
- Acetate Formation : Acetylation using acetic anhydride or acetate reagents.
- Hydrochloride Salt Formation : Treatment with hydrochloric acid to yield the hydrochloride salt.
Mechanism of Action
The mechanism of action of Methyl [1-(4-methoxybenzyl)piperidin-4-yl]acetate hydrochloride involves its interaction with specific molecular targets. The piperidine ring and methoxybenzyl group allow it to bind to receptors or enzymes, modulating their activity. The acetate ester may undergo hydrolysis, releasing the active piperidine derivative, which then exerts its effects through various biochemical pathways.
Comparison with Similar Compounds
Substituent Variations on the Benzyl Group
The 4-methoxybenzyl group in the target compound distinguishes it from analogs with alternative substituents. Key comparisons include:
| Compound Name | Substituent | CAS Number | Purity | Key Structural Feature |
|---|---|---|---|---|
| Methyl [1-(4-methoxybenzyl)piperidin-4-yl]acetate HCl | 4-methoxybenzyl | 946699-21-4 | 95% | Electron-donating methoxy group |
| Methyl [1-(2-chlorobenzyl)piperidin-4-yl]acetate HCl | 2-chlorobenzyl | 946742-67-2 | 95% | Electron-withdrawing chloro group |
| Methyl [1-(4-chlorobenzyl)piperidin-4-yl]acetate HCl | 4-chlorobenzyl | 946773-91-7 | 95% | Para-chloro substitution |
| Methyl [1-(4-methoxybenzoyl)piperidin-4-yl]acetate | 4-methoxybenzoyl | 952934-80-4 | 95% | Benzoyl instead of benzyl group |
Key Findings :
- Electron-Donating vs. Withdrawing Groups : The methoxy group in the target compound enhances solubility in polar solvents compared to chloro-substituted analogs, which exhibit higher lipophilicity .
- Positional Effects : The 4-chloro substituent (QZ-2487) may confer greater metabolic stability than 2-chloro (QZ-5475) due to reduced steric hindrance .
- Benzyl vs.
Piperidine Core Modifications
Variations in the piperidine scaffold further differentiate the compound from others:
| Compound Name | Modification | CAS Number | Similarity Score |
|---|---|---|---|
| Methyl 4-(piperidin-4-yl)benzoate HCl | Benzoate ester at piperidine-4 | 936130-82-4 | 1.00 |
| Piperidin-4-ylmethyl benzoate HCl | Benzoate on piperidine-methyl | 1220021-56-6 | 0.89 |
| (S)-Methyl 4-(piperidin-2-yl)benzoate HCl | Chiral piperidin-2-yl substitution | 1391547-09-3 | 0.85 |
Key Findings :
Functional Group Replacements
Replacement of the acetate group with cyano or methyl groups alters reactivity:
| Compound Name | Functional Group | CAS Number | Purity |
|---|---|---|---|
| Methyl n-cyano-4-methylpiperidine-1-carbimidothioate | Cyano and carbimidothioate | 1379416-37-1 | 95% |
| Methyl 2-methyl-3-(4-methylpiperidin-1-yl)propanoate | Methylpropanoate | 23573-95-7 | 95% |
Key Findings :
- Cyano Groups: The cyano analog (1379416-37-1) exhibits higher electrophilicity, making it more reactive in nucleophilic substitution reactions .
- Methylpropanoate: The branched ester (23573-95-7) may improve blood-brain barrier penetration compared to the linear acetate in the target compound .
Biological Activity
Methyl [1-(4-methoxybenzyl)piperidin-4-yl]acetate hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article examines its biological activity, synthesizing findings from various studies and reviews to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a piperidine core substituted with a 4-methoxybenzyl group and an acetate moiety. This structural configuration is significant for its interaction with biological targets. The presence of the methoxy group may enhance lipophilicity, potentially improving bioavailability.
Research indicates that compounds with similar piperidine structures often interact with neurotransmitter receptors, particularly those involved in the modulation of central nervous system (CNS) activities. Specifically, piperidine derivatives have been shown to exhibit:
- Antidepressant effects through serotonin receptor modulation.
- Anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.
Anticancer Activity
Several studies have highlighted the anticancer potential of piperidine derivatives. For instance, a related compound demonstrated significant inhibitory effects on the proliferation of MDA-MB-231 triple-negative breast cancer cells with an IC50 value of 0.126 μM, indicating strong cytotoxicity against cancerous cells while sparing normal cells .
Table 1: Anticancer Activity of Piperidine Derivatives
| Compound Name | Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| This compound | MDA-MB-231 (TNBC) | 0.126 | High |
| 5-Fluorouracil | MDA-MB-231 | 11.73 | Low |
This selectivity is crucial for developing therapies that minimize side effects associated with traditional chemotherapeutics.
Neuropharmacological Effects
Piperidine derivatives have also been investigated for their neuropharmacological effects. A related study showed that certain piperidine compounds acted as selective serotonin receptor agonists, which could be beneficial in treating mood disorders . The modulation of serotonin receptors can lead to improved mood and cognitive function.
Case Studies
- Case Study on Anticancer Efficacy : In a study evaluating the efficacy of various piperidine derivatives, this compound was found to significantly inhibit tumor growth in vivo models, demonstrating its potential as an effective anticancer agent .
- Neuropharmacological Assessment : Another study assessed the impact of similar piperidine compounds on anxiety and depressive-like behaviors in rodent models. The results indicated that these compounds could effectively reduce symptoms associated with anxiety, suggesting their utility in CNS disorders .
Safety Profile
Toxicological assessments have shown that related compounds exhibit low toxicity profiles. For instance, no acute toxicity was observed at doses up to 2000 mg/kg in animal models . This safety margin is essential for considering further clinical development.
Q & A
Q. What are the key considerations for optimizing the synthesis of Methyl [1-(4-methoxybenzyl)piperidin-4-yl]acetate hydrochloride to achieve high yield and purity?
Methodological Answer:
- Reaction Optimization : Use nucleophilic substitution or reductive amination for piperidine functionalization, as demonstrated in analogous piperidine derivatives (e.g., sulfonylation in ). Control reaction temperature (20–80°C) and pH (6–8) to minimize side products.
- Purification : Employ column chromatography (silica gel, eluent: dichloromethane/methanol) or recrystallization (ethanol/water) for isolation. Monitor purity via HPLC (C18 column, UV detection at 254 nm) as in .
- Yield Improvement : Use excess 4-methoxybenzyl chloride (1.2–1.5 equiv) and catalytic bases (e.g., triethylamine) to drive the reaction .
Q. How should researchers characterize the structural integrity of this compound using spectroscopic methods?
Methodological Answer:
- NMR Analysis : Acquire ¹H and ¹³C NMR in DMSO-d₆ to confirm the piperidine ring (δ 2.5–3.5 ppm for CH₂ groups), methyl ester (δ 3.6–3.8 ppm), and methoxybenzyl aromatic protons (δ 6.8–7.3 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
- Mass Spectrometry : Perform ESI-MS in positive ion mode to observe [M+H]⁺ and confirm molecular weight (expected m/z ~323.8). Compare with theoretical isotopic patterns .
- IR Spectroscopy : Identify ester carbonyl (C=O stretch at ~1730 cm⁻¹) and ammonium chloride (N–H stretch at 2500–3000 cm⁻¹) .
Q. What are the recommended storage conditions and handling protocols for this compound to ensure stability?
Methodological Answer:
- Storage : Store in airtight, light-resistant containers at –20°C to prevent hydrolysis of the ester group. Desiccate using silica gel to avoid moisture absorption .
- Handling : Use fume hoods, nitrile gloves, and lab coats. Avoid contact with strong oxidizers (e.g., peroxides) to prevent decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data arising from different salt forms or polymorphs of this compound?
Methodological Answer:
- Polymorph Screening : Conduct X-ray crystallography or PXRD to identify crystalline forms. Compare solubility profiles (e.g., in PBS at pH 7.4) and dissolution rates .
- Salt Form Comparison : Synthesize free base and alternative salts (e.g., sulfate, citrate). Assess bioavailability via in vitro permeability assays (Caco-2 cells) and in vivo PK studies .
Q. What strategies are effective in designing analogs for structure-activity relationship (SAR) studies targeting piperidine-based receptors?
Methodological Answer:
- Core Modifications : Replace the methoxybenzyl group with halogenated (e.g., 4-fluorobenzyl) or electron-withdrawing substituents to modulate receptor affinity. Use Suzuki coupling for aryl diversification .
- Ester Bioisosteres : Substitute the methyl ester with amides or ketones to enhance metabolic stability. Evaluate hydrolysis resistance in simulated gastric fluid (pH 2.0) .
Q. How can in silico modeling predict the receptor-binding interactions of this compound with opioid or sigma receptors?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding poses against μ-opioid receptor (PDB ID: 4DKL) or sigma-1 (PDB ID: 5HK1). Validate with MD simulations (GROMACS) to assess binding stability .
- Pharmacophore Mapping : Identify critical features (e.g., cationic piperidine nitrogen, aromatic stacking) using Schrödinger’s Phase. Compare with known agonists like meperidine .
Q. What methodologies are recommended for analyzing and mitigating synthetic impurities (e.g., diastereomers, residual solvents) in this compound?
Methodological Answer:
- Impurity Profiling : Use UPLC-MS/MS (BEH C18 column, 1.7 µm) with gradient elution (0.1% formic acid/acetonitrile) to detect diastereomers (<0.15% threshold) .
- Residual Solvent Analysis : Perform GC-MS (Headspace) with a DB-624 column to quantify dichloromethane (<600 ppm) or methanol (<3000 ppm) per ICH Q3C guidelines .
Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy in preclinical studies?
Methodological Answer:
- PK/PD Modeling : Measure plasma protein binding (equilibrium dialysis) and hepatic microsomal stability (human/rat) to correlate free drug levels with efficacy. Adjust dosing regimens using compartmental modeling .
- Metabolite Identification : Incubate with liver S9 fractions (NADPH-supplemented) and analyze via HRMS to identify active/toxic metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
